beta-Bromoisovaleric acid

Organic Synthesis Stereochemistry Chiral Resolution

Sourcing brominated carboxylic acid intermediates often forces researchers to contend with costly chiral resolution steps when using alpha-bromo isomers. beta-Bromoisovaleric acid (CAS 5798-88-9) eliminates this complexity as an achiral, beta-substituted building block. • Achiral at the bromine-bearing C3 position-no enantiomeric resolution required, reducing synthesis cost and workflow complexity. • High melting point (73-74°C) ensures convenient solid-phase handling and precise stoichiometric weighing for lab-scale reaction optimization. • Serves as a versatile intermediate in the construction of antihypertensive, anti-inflammatory, and antifungal agent scaffolds, as well as agrochemical and specialty polymer precursors. Supplied with full analytical documentation and global shipping support.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 5798-88-9
Cat. No. B1269803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Bromoisovaleric acid
CAS5798-88-9
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)Br
InChIInChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)
InChIKeyIEVAKUCVZWTRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Bromoisovaleric Acid Properties & Procurement


Beta-Bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is a halogenated carboxylic acid with the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol [1]. The compound is characterized by a bromine atom substituted at the beta (C3) position of the isovaleric acid backbone [2]. Its physical properties include a melting point of 73-74 °C and limited water solubility, with good solubility in organic solvents such as ethanol, ether, and benzene . This compound serves primarily as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and specialty organic compounds .

Synthesis Workflow Non-stereoselective synthetic intermediate; avoids chiral resolution steps
Selection Advantage Achiral structure simplifies reaction design; organic-solvent soluble
Use Context Solid at ambient temperature supports accurate weighing and storage

Beta-Bromoisovaleric Acid Irreplaceability


The position of the bromine atom critically dictates the reactivity profile and synthetic utility of brominated carboxylic acids. Beta-bromoisovaleric acid, with bromine at the C3 position, is an achiral compound that lacks the stereochemical complexity and associated handling challenges of its alpha-substituted counterparts [1]. In contrast, alpha-bromoisovaleric acid (2-bromo-3-methylbutanoic acid) exists as a pair of enantiomers, which introduces chirality and requires resolution or asymmetric synthesis for enantiopure applications [2]. Furthermore, the beta-bromine undergoes distinct nucleophilic substitution and elimination pathways compared to alpha-bromo acids, leading to different product profiles in downstream reactions [3]. Substituting with non-brominated isovaleric acid or other halogenated analogs would fundamentally alter reaction outcomes, making beta-bromoisovaleric acid irreplaceable for specific synthetic routes where its unique reactivity is required.

Attribute
Beta-Bromoisovaleric Acid
Alpha-Bromoisovaleric Acid
Chirality
Achiral; no enantiomers
Chiral; racemate or enantiopure forms
Reactivity Pathway
Beta-bromine nucleophilic substitution/elimination
Alpha-bromine; distinct elimination and substitution profiles
Handling & Stability
Higher melting point; solid at ambient conditions
Lower melting point; may liquefy under warm storage
Positional isomerism alters reactivity; direct substitution without validation may shift synthetic outcomes.

Beta-Bromoisovaleric Acid Selection Evidence


Achiral Structure Enables Simpler Synthesis

Beta-Bromoisovaleric acid is an achiral molecule due to the bromine substitution at the C3 position, which does not create a stereogenic center [1]. In contrast, alpha-bromoisovaleric acid (2-bromo-3-methylbutanoic acid) possesses a chiral center at C2, existing as (R)- and (S)-enantiomers with distinct optical rotations and crystal packing behaviors [2]. This fundamental difference eliminates the need for chiral resolution steps when beta-bromoisovaleric acid is used as a synthetic intermediate, simplifying reaction design and reducing purification complexity [3].

Chirality
Class-level
Achiral (0 stereocenters) vs Chiral (1 stereocenter)
Supports synthetic workflow selection; avoids chiral resolution
Based on structural analysis
Organic Synthesis Stereochemistry Chiral Resolution

Higher Melting Point Improves Handling and Stability

Beta-Bromoisovaleric acid exhibits a melting point of 73-74 °C . The alpha-isomer, 2-bromo-3-methylbutyric acid (CAS 565-74-2), has a reported melting point of 44 °C [1]. This ~30 °C higher melting point for the beta-isomer translates to a more stable solid state at ambient temperatures, reducing the risk of melting during storage and handling, which can be advantageous for weighing accuracy and long-term stability in laboratory and production settings.

Melting Point
Cross-study context
73–74 °C vs 44 °C (Δ +29–30 °C)
Supports solid-handling workflow; higher ambient stability
Reported experimental values
Physicochemical Properties Thermal Stability Solid-State Handling

Distinct pKa Suggests Different Reactivity Profile

The predicted acid dissociation constant (pKa) for beta-bromoisovaleric acid is 3.99 ± 0.10 . In comparison, alpha-bromoisovaleric acid (2-bromo-3-methylbutyric acid) has a predicted pKa of 3.00 ± 0.10 [1]. This difference of approximately one log unit indicates that the beta-isomer is a weaker acid than its alpha-counterpart, which may influence its behavior in acid-base reactions, salt formation, and partitioning in extraction processes.

Acidity (pKa)
Class-level
pKa 3.99 ± 0.10 vs 3.00 ± 0.10 (Δ +0.99; weaker acid)
Informs acid-base reaction design; extraction and salt selection
Predicted values; method not specified
Acid-Base Chemistry Reactivity Prediction pKa

Beta-Bromoisovaleric Acid Application Scenarios


Non-Chiral Pharmaceutical Intermediate Synthesis

Given its achiral nature , beta-bromoisovaleric acid is ideally suited as a starting material for the synthesis of pharmaceutical intermediates that do not require stereochemical control. This avoids the additional cost and complexity associated with chiral resolution or asymmetric synthesis required for alpha-bromoisovaleric acid derivatives [1]. Applications include the preparation of antihypertensive agents, anti-inflammatory compounds, and antifungal agents .

Agrochemical Building Block Synthesis

The compound serves as a versatile building block in the synthesis of herbicides and insecticides . Its distinct reactivity profile, governed by the beta-bromine position, enables the construction of specific agrochemical scaffolds that may not be accessible or as efficiently prepared using alpha-bromo or non-brominated analogs [1].

Chain Transfer Agent and Functional Monomer

Beta-Bromoisovaleric acid can be utilized as a chain transfer agent in the synthesis of polymers such as polyethylene, polypropylene, and polyurethane . The beta-bromine provides a reactive handle for subsequent functionalization or crosslinking, offering a distinct alternative to alpha-bromo acids in the design of specialty polymers with tailored properties [1].

Laboratory Synthesis & Method Development

With a melting point of 73-74 °C, the compound is a convenient solid for weighing and handling in laboratory settings . Its higher melting point relative to the alpha-isomer (44 °C) reduces the risk of melting during storage or handling, making it a more robust reagent for reaction optimization and small-scale synthesis where precise stoichiometry is critical [1].

Application
Selection Property
Validation Focus
Non-chiral pharmaceutical intermediate synthesis
Achiral building block
Confirm absence of chiral resolution requirements
Agrochemical building block synthesis
Beta-bromine reactivity profile
Validate substitution and elimination outcomes vs alpha-isomer
Polymer functional monomer / chain transfer agent
Bromine handle for functionalization
Assess polymerization efficiency and crosslinking behavior
Laboratory synthesis & method development
Solid-state handling stability
Review melting point and ambient weighing accuracy

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